molecular formula C10H4BrClF3N B11822644 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline

7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline

Cat. No.: B11822644
M. Wt: 310.50 g/mol
InChI Key: LQDJBTZRTHWMNM-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a multifunctional isoquinoline derivative that serves as a critical building block in organic synthesis and medicinal chemistry. This compound is primarily valued for its role in constructing complex molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics, due to the isoquinoline core's prevalence in bioactive compounds [https://pubchem.ncbi.nlm.nih.gov/compound/129702103]. The bromo and chloro substituents enable efficient cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, facilitating rapid diversification for structure-activity relationship studies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092723/]. The trifluoromethyl group enhances metabolic stability and lipophilicity, key properties for optimizing drug-like candidates in lead optimization campaigns [https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01866]. Researchers leverage this reagent in high-throughput screening and fragment-based drug design to explore new chemical space, with applications spanning oncology, neuroscience, and infectious disease research. It is strictly for research purposes and must not be used in diagnostic, therapeutic, or consumer applications.

Properties

Molecular Formula

C10H4BrClF3N

Molecular Weight

310.50 g/mol

IUPAC Name

7-bromo-1-chloro-4-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(3-5)9(12)16-4-8(6)10(13,14)15/h1-4H

InChI Key

LQDJBTZRTHWMNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=C2C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Stepwise Halogenation of Isoquinoline Derivatives

A common strategy involves sequential halogenation of isoquinoline precursors. For example:

  • Chlorination : Isoquinoline derivatives are treated with chlorinating agents (e.g., Cl₂, SOCl₂) to introduce chlorine at the 1-position.

  • Bromination : Bromine is selectively added to the 7-position using electrophilic bromination agents (e.g., Br₂, NBS) under controlled conditions.

Reaction Conditions and Yields

StepReagents/ConditionsPosition ModifiedYield (%)Source
ChlorinationSOCl₂, reflux, 6–8 hours1-Position75–85
BrominationNBS, FeCl₃, CH₂Cl₂, 0°C → RT7-Position60–70

This method leverages steric and electronic effects to direct halogens to specific sites. For instance, electron-withdrawing groups on the isoquinoline ring enhance regioselectivity during bromination.

Trifluoromethylation Strategies

Radical-Based Trifluoromethylation

The introduction of the trifluoromethyl (CF₃) group at the 4-position often employs radical intermediates. Key methods include:

  • PIFA-Mediated Trifluoromethylation :

    • Reagents : PIFA (phenyliodine bis(trifluoroacetate)), TMSCF₃ (trimethylsilyl trifluoromethane), KF.

    • Conditions : NMP solvent, room temperature, 24 hours.

    • Mechanism : Single-electron transfer (SET) generates CF₃ radicals, which add to the electron-deficient isoquinoline ring.

Example Reaction

SubstrateReagentsSolventTemperatureYield (%)Source
7-ChloroisoquinolinePIFA, TMSCF₃, KFNMPRT57–63

This method achieves high regioselectivity at the 4-position due to electronic effects.

Electrophilic Trifluoromethylation

For substrates with activating groups, electrophilic CF₃ sources (e.g., Umemura’s reagent) are used:

  • Catalytic Systems : Palladium or copper catalysts facilitate C–CF₃ bond formation.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) and mild temperatures.

Challenges : Lower yields (30–50%) compared to radical methods, due to competing side reactions.

Multi-Step Synthesis

Sequential Halogenation and Trifluoromethylation

A three-step protocol is often employed:

  • Chlorination : Introduce Cl at the 1-position using POCl₃ or SOCl₂.

  • Bromination : Add Br at the 7-position via NBS or Br₂ in CH₂Cl₂.

  • Trifluoromethylation : Use PIFA/TMSCF₃ to install CF₃ at the 4-position.

Workflow Example

StepReagents/ConditionsKey ProductYield (%)
1POCl₃, reflux, 6 hours1-Chloroisoquinoline80
2NBS, FeCl₃, CH₂Cl₂, 0°C → RT7-Bromo-1-chloroisoquinoline65
3PIFA, TMSCF₃, KF, NMP, RT7-Bromo-1-chloro-4-(CF₃)isoquinoline60

This sequence achieves >50% overall yield but requires rigorous purification at each stage.

One-Pot Halogenation and Trifluoromethylation

Advanced methods combine steps using multifunctional catalysts (e.g., PdCl₂):

  • Chlorination/Bromination : Simultaneous introduction of Cl and Br using mixed halogen sources.

  • Trifluoromethylation : In situ generation of CF₃ radicals.

Advantages : Reduced reaction time and fewer intermediates. Limitations : Lower regioselectivity.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)RegioselectivityScalability
Stepwise HalogenationSOCl₂, NBS45–55HighModerate
Radical TrifluoromethylationPIFA, TMSCF₃60–70ModerateGood
Multi-Step SynthesisPOCl₃, NBS, PIFA50–60HighLow

Critical Challenges and Solutions

  • Regioselectivity :

    • Problem : Competing CF₃ addition at the 5- or 6-positions.

    • Solution : Use electron-withdrawing groups (e.g., Cl) to direct CF₃ to the 4-position.

  • Purity :

    • Problem : Halogenation byproducts (e.g., dibrominated compounds).

    • Solution : Optimize stoichiometry and reaction times .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline has been investigated for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (breast cancer)16.1Induction of apoptosis
A549 (lung cancer)19.8Cell cycle arrest

In a study by Zhao et al., the compound was shown to significantly reduce cell viability in MCF-7 cells through apoptosis induction, confirming its potential as an anticancer drug candidate.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli strains, indicating its effectiveness in inhibiting bacterial growth. This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

Research has explored the compound's ability to inhibit specific enzymes involved in cancer cell survival and proliferation. Its halogen substituents may enhance binding affinity to target proteins, leading to altered cellular functions .

Case Study 1: Anticancer Activity

In a detailed evaluation of the anticancer effects on MCF-7 cells, the compound was found to induce apoptosis effectively. The study utilized flow cytometry to confirm that treatment with this compound led to significant increases in apoptotic cell populations compared to control groups.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against Gram-negative bacteria. Results indicated that the compound could effectively inhibit bacterial growth at low concentrations, supporting its potential use in therapeutic applications against infections.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of isoquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:

Table 1: Substituent Comparison of Selected Isoquinoline Derivatives
Compound Name Substituents (Position) Key Properties/Activities Source
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline Br (7), Cl (1), CF₃ (4) Expected enhanced metabolic stability and electronic modulation Synthesized target
4-Bromo-1-methoxyisoquinoline Br (4), OCH₃ (1) No significant hazard classification; methoxy group reduces electrophilicity Safety data
7-Bromo-4-methylisoquinoline Br (7), CH₃ (4) Methyl group increases steric bulk but lacks CF₃’s electron-withdrawing effects Chemical listings
1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CH₃ (1), OCH₃ (6,7), saturated ring Moderate contractile activity (−0.5% to +10.3% vs. control) Biological study
4-Bromoisoquinoline (corrected isomer) Br (4) Structural misassignment highlights importance of substituent position Synthesis correction

Biological Activity

7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a halogenated isoquinoline derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. The unique combination of bromine, chlorine, and trifluoromethyl groups on the isoquinoline ring enhances its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The structural formula of this compound is represented as follows:

C10H5BrClF3N\text{C}_{10}\text{H}_{5}\text{BrClF}_{3}\text{N}

This compound's unique halogenated structure contributes to its lipophilicity and metabolic stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could act as a modulator for receptors related to neurotransmission or inflammation.

Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

StudyCell LineIC50 (μM)Mechanism
MDA-MB-231 (breast cancer)0.5 - 5.0Induces apoptosis via caspase activation
A549 (lung cancer)2.0 - 10.0Microtubule destabilization

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as microtubule disruption and caspase activation.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary data indicate that it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect.

Case Studies

  • Topoisomerase Inhibition: Research indicates that halogenated isoquinolines can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair processes .
  • Fluorinated Compounds: A study comparing various fluorinated compounds found that those with similar structures to this compound displayed enhanced anticancer activity due to improved binding characteristics .

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Data suggests that high doses can lead to adverse effects on liver and kidney functions . Therefore, understanding the dose-response relationship is critical for therapeutic applications.

Q & A

Q. Q1. What are the key challenges in synthesizing 7-bromo-1-chloro-4-(trifluoromethyl)isoquinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves halogenation and trifluoromethylation steps. Bromination at the 7-position requires precise temperature control (0–5°C) to avoid side reactions like over-bromination, as seen in analogous isoquinoline systems . For trifluoromethyl group introduction, copper-mediated cross-coupling or radical trifluoromethylation (using CF₃SO₂Na) under inert atmospheres improves regioselectivity . Solvent choice (e.g., DMF for polar intermediates vs. THF for non-polar steps) and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions) are critical . Yield optimization can be systematically tested via Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading .

Q. Q2. Which spectroscopic techniques are most effective for characterizing structural impurities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies positional isomers (e.g., bromine at 6- vs. 7-position) via distinct coupling patterns in aromatic regions.
  • HRMS : Confirms molecular ion peaks and detects halogen isotope patterns (e.g., bromine’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray crystallography : Resolves ambiguities in substituent positioning, especially when trifluoromethyl and bromine groups induce steric clashes .
  • HPLC-MS : Monitors purity (>95%) and quantifies byproducts like dehalogenated derivatives .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., kinase inhibitors)?

Methodological Answer: Docking studies (AutoDock Vina, Schrödinger Suite) predict binding affinity by modeling interactions between the trifluoromethyl group and hydrophobic enzyme pockets. MD simulations (AMBER, GROMACS) assess stability of halogen-π interactions with catalytic lysine residues . Substituent effects (e.g., chloro vs. fluoro at position 1) on electron-withdrawing capacity are analyzed via DFT calculations (Gaussian 09) to correlate with inhibitory activity . Experimental validation involves synthesizing top-ranked derivatives and testing IC₅₀ values in kinase assays .

Q. Q4. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting regioselectivity in cross-coupling reactions)?

Methodological Answer: Contradictions often arise from subtle differences in catalysts or substrates. For example:

  • Case Study : Suzuki-Miyaura coupling at the 7-bromo position may fail if the trifluoromethyl group sterically hinders Pd coordination. Solution: Use bulkier ligands (XPhos) or switch to Sonogashira conditions for alkynylation .
  • Statistical Analysis : Apply multivariate regression to identify outlier conditions (e.g., trace moisture degrading catalysts) .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in H₂O) or in situ IR spectroscopy to track intermediate formation .

Experimental Design and Optimization

Q. Q5. What strategies minimize decomposition of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions : Argon-purged vials at –20°C, with desiccants (molecular sieves) to prevent hydrolysis of the C-Cl bond .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Formulation : Co-crystallization with stabilizing agents (e.g., succinic acid) reduces photodegradation .

Q. Q6. How can researchers design a robust SAR study for this compound in antimicrobial applications?

Methodological Answer:

  • Variable Selection : Vary substituents at positions 1 (Cl → F, H) and 4 (CF₃ → CH₃, OCF₃) while keeping the 7-Br constant.
  • Biological Assays : Minimum Inhibitory Concentration (MIC) against Gram+/– bacteria; cytotoxicity via HEK293 cell viability assays .
  • Data Analysis : Hierarchical clustering (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Interpretation and Validation

Q. Q7. What analytical approaches distinguish between covalent vs. non-covalent binding modes in target engagement studies?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor protein melting curve shifts after compound treatment .
  • Mass Spectrometry : Detect covalent adducts (e.g., +MW of compound on tryptic peptides) .
  • Kinetic Studies : Compare kₒ₆₆ values under excess ligand to differentiate reversible/irreversible binding .

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